molecular formula C9H19NO B1376732 4-Amino-1-cyclopentylbutan-2-ol CAS No. 1447967-16-9

4-Amino-1-cyclopentylbutan-2-ol

Cat. No.: B1376732
CAS No.: 1447967-16-9
M. Wt: 157.25 g/mol
InChI Key: IDKIQUWYBALMRD-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentylbutan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a cyclopentyl ring. This compound is of interest due to its unique structure, which combines the properties of amines and alcohols, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentylbutan-2-ol can be achieved through several methods:

    Reduction of Nitro Compounds: One common method involves the reduction of a nitro compound precursor.

    Reductive Amination: Another method involves the reductive amination of a carbonyl compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-cyclopentylbutan-2-one.

    Reduction: Formation of 4-cyclopentylbutane.

    Substitution: Formation of various substituted cyclopentylbutanols depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentylbutan-2-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-Amino-1-cyclopentylbutan-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in various fields.

Properties

IUPAC Name

4-amino-1-cyclopentylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-6-5-9(11)7-8-3-1-2-4-8/h8-9,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKIQUWYBALMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283804
Record name Cyclopentaneethanol, α-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447967-16-9
Record name Cyclopentaneethanol, α-(2-aminoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447967-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentaneethanol, α-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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